molecular formula C14H13BF4KN B12509455 Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate

Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate

Cat. No.: B12509455
M. Wt: 321.16 g/mol
InChI Key: YZNWIEKMHOEDDW-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C14H13BF4KN

Molecular Weight

321.16 g/mol

IUPAC Name

potassium;trifluoro-[2-fluoro-5-[(4-methylanilino)methyl]phenyl]boranuide

InChI

InChI=1S/C14H13BF4N.K/c1-10-2-5-12(6-3-10)20-9-11-4-7-14(16)13(8-11)15(17,18)19;/h2-8,20H,9H2,1H3;/q-1;+1

InChI Key

YZNWIEKMHOEDDW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)F)(F)(F)F.[K+]

Origin of Product

United States

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